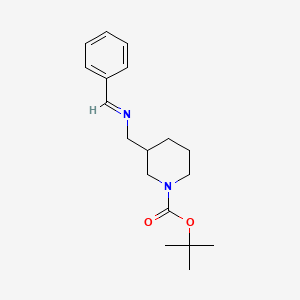
5-Chloro-1-isopentylindoline-2,3-dione
概要
説明
5-Chloro-1-isopentylindoline-2,3-dione, also known as CPTIO, is a commercially available nitric oxide (NO) scavenger used in scientific experiments related to NO biology . It is an important pharmaceutical intermediate for synthesizing 5-chlorooxindole .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, which includes 5-Chloro-1-isopentylindoline-2,3-dione, involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular formula of 5-Chloro-1-isopentylindoline-2,3-dione is C13H14ClNO2 and its molecular weight is 251.71 .Chemical Reactions Analysis
The overall transformation involved in the synthesis of 5-Chloro-1-isopentylindoline-2,3-dione includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The molecular formula of 5-Chloro-1-isopentylindoline-2,3-dione is C13H14ClNO2 and its molecular weight is 251.71 .科学的研究の応用
Synthesis and Characterization
- Novel palladacycles were synthesized using derivatives of chloroquinoline, demonstrating applications in the development of dinuclear palladium complexes. These compounds were characterized by elemental analysis, spectral studies, and X-ray crystallography, highlighting their potential in material science and catalysis (Elgazwy, 2009).
Interaction with Biological Molecules
- A synthesized compound similar to "5-Chloro-1-isopentylindoline-2,3-dione," specifically "5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione," was studied for its binding to bovine serum albumin (BSA). This study provided insights into the compound's pharmacokinetics and pharmacodynamics, highlighting its potential in drug development (Alanazi et al., 2018).
Crystal Structure and DFT Studies
- The crystal structure and vibrational frequencies of an isoindoline compound were investigated using density functional theory (DFT), offering insights into its electronic and optical properties. Such studies are crucial for understanding the molecular structure and designing new materials with desired characteristics (Evecen et al., 2016).
Drug-DNA Interaction Studies
- Research on the groove binding mechanism of biocompatible organoselenocyanates with DNA highlighted the potential of similar compounds in therapeutic applications. These studies are vital for the development of anticancer and neuroprotective drugs (Mati et al., 2013).
Corrosion Inhibition
- Studies on the corrosion inhibition efficiency of derivatives of 5-Chloroisatin, including 5-chloro-1-(2-(dimethylamino)ethyl) indoline-2,3-dione, on mild steel in hydrochloric acid solution, demonstrate the applicability of such compounds in protecting metals from corrosion. This research is crucial for industries dealing with metal preservation (Tribak et al., 2020).
Poly(dopamine) Structure Elucidation
- A new structure for poly(dopamine), related to 5,6-dihydroxyindoline and its dione derivatives, was proposed based on solid-state spectroscopic and crystallographic techniques. Such studies are essential for understanding and utilizing poly(dopamine) as an antifouling agent (Dreyer et al., 2012).
作用機序
Target of Action
The primary target of 5-Chloro-1-isopentylindoline-2,3-dione is the dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.
Mode of Action
5-Chloro-1-isopentylindoline-2,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 5-chloro-1-isopentylindoline-2,3-dione, have favorable properties as ligands of the dopamine receptor d2
Result of Action
It has been suggested that isoindolines and isoindoline-1,3-dione compounds may have potential applications as antipsychotic agents . This suggests that 5-Chloro-1-isopentylindoline-2,3-dione could potentially influence neuronal activity and neurotransmission, with potential implications for conditions such as Parkinson’s disease .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-1-(3-methylbutyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHWIQFYLGKKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-isopentylindoline-2,3-dione | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)
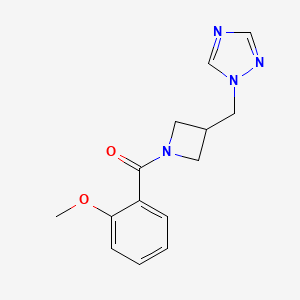
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
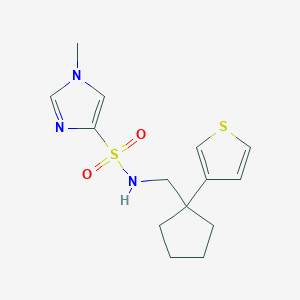
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)


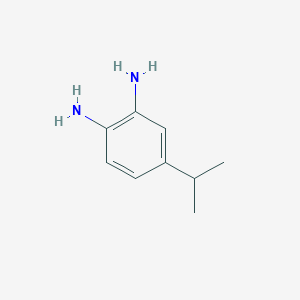
![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)
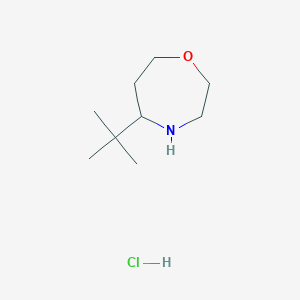
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)
